Semilicoisoflavone B

Vue d'ensemble

Description

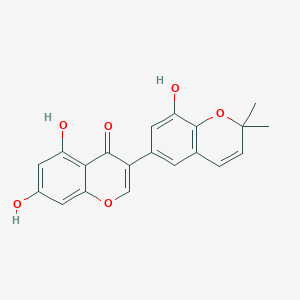

La sémilicoisoflavone B est un composé phénolique naturel isolé des espèces de Glycyrrhiza. Elle appartient à la classe des 7-hydroxyisoflavones et se caractérise par sa structure unique, qui comprend des groupes hydroxy en positions 5, 7 et 8’ . Ce composé a suscité un intérêt considérable en raison de ses propriétés thérapeutiques potentielles, notamment dans le domaine de la recherche sur le cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La sémilicoisoflavone B peut être synthétisée par diverses réactions chimiques impliquant les composés précurseurs trouvés dans la Glycyrrhiza uralensis. La voie de synthèse implique généralement les étapes suivantes :

Isolement : L’extrait est ensuite soumis à des techniques chromatographiques pour isoler la sémilicoisoflavone B.

Purification : Une purification supplémentaire est obtenue par recristallisation ou d’autres méthodes appropriées pour obtenir un composé de haute pureté.

Méthodes de production industrielle

La production industrielle de sémilicoisoflavone B implique des processus d’extraction et de purification à grande échelle. L’utilisation de l’extraction au dioxyde de carbone supercritique est privilégiée en raison de son efficacité et de son respect de l’environnement. Le processus est optimisé pour maximiser le rendement et la pureté, en garantissant que le composé répond aux normes requises pour la recherche et les applications thérapeutiques .

Analyse Des Réactions Chimiques

Types de réactions

La sémilicoisoflavone B subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction impliquent l’ajout d’atomes d’hydrogène, conduisant à la formation de dérivés réduits.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont fréquemment utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la sémilicoisoflavone B, chacun ayant des propriétés chimiques et biologiques distinctes .

Applications de la recherche scientifique

La sémilicoisoflavone B présente une large gamme d’applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme composé modèle pour étudier le comportement chimique des isoflavones et de leurs dérivés.

Applications De Recherche Scientifique

Semilicoisoflavone B has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the chemical behavior of isoflavones and their derivatives.

Mécanisme D'action

La sémilicoisoflavone B exerce ses effets par le biais de multiples mécanismes :

Induction de l’apoptose : Elle induit l’apoptose dans les cellules cancéreuses en augmentant la production d’espèces réactives de l’oxygène et en régulant à la baisse les principales voies de signalisation telles que MAPK et Ras/Raf/MEK.

Arrêt du cycle cellulaire : Le composé provoque un arrêt du cycle cellulaire en phase G2/M en régulant à la baisse l’expression des régulateurs du cycle cellulaire.

Inhibition de la β-sécrétase-1 : La sémilicoisoflavone B réduit la sécrétion d’amyloïde β en inhibant l’expression et l’activité de la β-sécrétase-1.

Comparaison Avec Des Composés Similaires

La sémilicoisoflavone B est unique parmi les isoflavones en raison de sa structure spécifique et de ses activités biologiques. Les composés similaires comprennent :

Génistéine : Une autre isoflavone ayant des propriétés anticancéreuses, mais avec un mécanisme d’action différent.

Daïdzéine : Connue pour son activité œstrogénique, elle diffère par ses effets sur les cellules cancéreuses.

Biochanine A : Structure similaire, mais ses activités biologiques et son potentiel thérapeutique sont différents.

La sémilicoisoflavone B se distingue par ses puissants effets anticancéreux et sa capacité à cibler plusieurs voies de signalisation, ce qui en fait un candidat prometteur pour des recherches et un développement thérapeutique supplémentaires .

Propriétés

IUPAC Name |

5,7-dihydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c1-20(2)4-3-10-5-11(6-15(23)19(10)26-20)13-9-25-16-8-12(21)7-14(22)17(16)18(13)24/h3-9,21-23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZACZCRAUQSLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C(=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156133 | |

| Record name | Semilicoisoflavone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Semilicoisoflavone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

129280-33-7 | |

| Record name | Semilicoisoflavone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129280-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semilicoisoflavone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129280337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semilicoisoflavone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEMILICOISOFLAVONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9TP371NFX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Semilicoisoflavone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131 - 134 °C | |

| Record name | Semilicoisoflavone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Semilicoisoflavone B's anticancer activity in oral cancer cells?

A1: this compound exhibits its anticancer effects through multiple mechanisms. One key mechanism involves inducing apoptosis, or programmed cell death, in oral cancer cells. [] This occurs through several pathways:

- Increased ROS production: this compound elevates reactive oxygen species (ROS) levels within the cells, leading to oxidative stress and ultimately apoptosis. [] This effect can be attenuated by antioxidants like N-acetyl cysteine (NAC). []

- Downregulation of MAPK and Ras/Raf/MEK Signaling: this compound suppresses the activity of key signaling pathways involved in cell survival and proliferation, namely the MAPK and Ras/Raf/MEK pathways. [] This downregulation contributes to the induction of apoptosis.

- Downregulation of Survivin Expression: Research using a human apoptosis array identified that this compound reduces the expression of Survivin, a protein that inhibits apoptosis. This downregulation further promotes programmed cell death in oral cancer cells. []

Q2: How does this compound impact amyloid beta (Aβ) secretion in the context of Alzheimer's disease?

A2: this compound demonstrates a promising ability to reduce Aβ secretion, a hallmark of Alzheimer's disease. [] This effect is primarily mediated through the inhibition of β-secretase-1 (BACE1), an enzyme responsible for Aβ production. [] Mechanistically, this compound appears to:

- Increase PPARγ Expression: The compound induces the expression of peroxisome proliferator-activated receptor γ (PPARγ), a transcription factor known to suppress BACE1 expression. []

- Inhibit STAT3 Phosphorylation: this compound inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3), another transcription factor involved in BACE1 regulation. [] This inhibition further contributes to the reduction of BACE1 expression and subsequently, Aβ secretion.

Q3: What structural features of this compound contribute to its aldose reductase (AR) inhibitory activity?

A3: Research suggests that the presence of a γ,γ-dimethylchromene ring in this compound plays a significant role in its potent inhibition of aldose reductase (AR). [] This enzyme is involved in the pathogenesis of diabetic complications. This compound exhibits noncompetitive inhibition against human recombinant AR. []

Q4: What in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound?

A4: Numerous in vitro studies have demonstrated the efficacy of this compound in various models:

- Oral cancer cell lines: The compound effectively reduces cell viability and colony formation ability in 5-fluorouracil (5FU)-resistant human OSCC cell lines. []

- Rat lens AR: this compound exhibits potent inhibition of rat lens AR, with an IC50 value of 1.8 µM. []

- Human recombinant AR: The compound also inhibits human recombinant AR with an IC50 value of 10.6 µM. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.